3-(Trifluoroacetamido)pyrrolidine Hydrochloride

描述

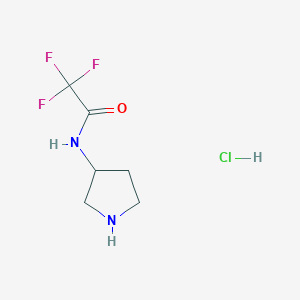

3-(Trifluoroacetamido)pyrrolidine Hydrochloride (CAS 141043-16-5) is a chiral organic compound featuring a pyrrolidine ring—a five-membered nitrogen-containing heterocycle. Its molecular formula is C₆H₁₀ClF₃N₂O, with a molecular weight of 218.6 g/mol. The compound exhibits (3R)-(+)-stereochemistry, making it a valuable intermediate in pharmaceutical research and synthesis, particularly for enantioselective drug development . The trifluoroacetamido group enhances metabolic stability and binding affinity in target molecules, while the hydrochloride salt improves solubility for synthetic applications.

Structure

3D Structure of Parent

属性

IUPAC Name |

2,2,2-trifluoro-N-pyrrolidin-3-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZSIQCZAFAEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375303 | |

| Record name | 3-(Trifluoroacetamido)pyrrolidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115445-31-3, 84424-06-6 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-3-pyrrolidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115445-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoroacetamido)pyrrolidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84424-06-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of the Pyrrolidine Ring

The initial step in preparing 3-(Trifluoroacetamido)pyrrolidine Hydrochloride is the synthesis of the pyrrolidine core. Several methods exist for pyrrolidine synthesis:

Catalytic Cyclization of Putrescine: One classical industrial method involves heating putrescine (tetramethylenediamine) with a supported nickel catalyst at temperatures ranging from 100 °C to 160 °C. This process liberates ammonia and cyclizes putrescine to pyrrolidine. The reaction can be conducted batch-wise or semi-continuously, with the pyrrolidine distilled from the reaction mixture as it forms. The process yields pyrrolidine with minor pyrroline impurities, which can be removed by fractional distillation or catalytic hydrogenation to obtain pure pyrrolidine.

Petasis Reaction and Subsequent Cyclization: Another advanced synthetic route involves the Petasis reaction of ketones, pinacol allylboronate, and ammonia in methanol to form an intermediate free amine. This intermediate allows for nitrogen protection and further transformations. The pyrrolidine ring is then constructed through hydroboration-oxidation and mesylation steps, followed by cyclization of mesylates. This method is scalable and yields pyrrolidine derivatives in good yields (71–83% in some steps).

Introduction of the Trifluoroacetamido Group

Once the pyrrolidine ring is synthesized, the trifluoroacetamido group is introduced typically by acylation:

- Reaction with Trifluoroacetic Anhydride: The free amine of the pyrrolidine is reacted with trifluoroacetic anhydride in the presence of a base such as triethylamine. This step selectively introduces the trifluoroacetamido moiety at the 3-position of the pyrrolidine ring. The reaction conditions are mild and allow for high selectivity and yield of the trifluoroacetamido derivative.

Formation of the Hydrochloride Salt

The final step to obtain this compound involves salt formation:

- Treatment with Hydrochloric Acid: The trifluoroacetamido pyrrolidine free base is treated with hydrochloric acid gas or aqueous hydrochloric acid to form the hydrochloride salt. This process is typically carried out in an alcoholic solvent such as ethanol at low temperature (0 °C) followed by heating to reflux for several hours to ensure complete salt formation. The product precipitates as a solid hydrochloride salt, which can be isolated by filtration and washing.

Industrial and Scalable Production Considerations

Continuous Flow and Automated Systems: Industrial synthesis optimizes the above steps using continuous flow reactors and automated systems to improve yield, purity, and scalability. For example, catalytic hydrogenation and salt formation are adapted to continuous processes to handle multigram to kilogram scale production efficiently.

Solubility and Formulation: For applications requiring stock solutions, solubility data guides solvent choice. For instance, stock solutions of this compound can be prepared at various molarities using solvents like DMSO, PEG300, Tween 80, corn oil, or water, with careful stepwise addition and mixing to ensure clarity and stability.

Summary Table of Preparation Steps

| Step | Method / Reagents | Conditions | Notes |

|---|---|---|---|

| Pyrrolidine ring synthesis | Putrescine + supported Ni catalyst | 100–160 °C, batch/semi-continuous | Ammonia evolved, pyrrolidine distilled |

| Petasis reaction (ketones + pinacol allylboronate + NH3) | Methanol, hydroboration-oxidation, mesylation, cyclization | Scalable, yields 71–83% in key steps | |

| Introduction of trifluoroacetamido group | Trifluoroacetic anhydride + triethylamine | Mild conditions | Selective acylation at pyrrolidine nitrogen |

| Hydrochloride salt formation | HCl gas or aqueous HCl in ethanol | 0 °C to reflux | Precipitates as hydrochloride salt |

| Industrial scale optimization | Continuous flow reactors, automated systems | Optimized for yield and purity | Includes catalytic hydrogenation steps |

Research Findings and Yield Data

The Petasis reaction-based approach (Approach III) for pyrrolidine derivatives, followed by Boc protection and hydrochloride salt formation, yields the target products in 39–49% overall yield, outperforming other synthetic sequences that gave yields around 22%.

Catalytic cyclization of putrescine with nickel catalyst is an established method for pyrrolidine production, suitable for large scale, providing high purity pyrrolidine after distillation and purification.

The trifluoroacetamido group introduction via trifluoroacetic anhydride is a well-documented, efficient acylation step, widely used in both laboratory and industrial settings.

The preparation of this compound involves a multi-step synthesis beginning with pyrrolidine ring formation, followed by selective trifluoroacetamido group introduction, and final conversion to the hydrochloride salt. Industrial methods emphasize scalability and purity, often employing catalytic processes and continuous flow reactors. The Petasis reaction-based synthetic route offers a versatile and higher-yielding approach for pyrrolidine derivatives. Careful control of reaction conditions and solvent systems is critical for optimizing yield and product quality.

This comprehensive overview synthesizes data from multiple authoritative sources, providing a professional and detailed guide to the preparation of this compound.

化学反应分析

Types of Reactions

3-(Trifluoroacetamido)pyrrolidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetamido-pyrrolidine oxides, while reduction can produce trifluoroacetamido-pyrrolidine derivatives with reduced functional groups .

科学研究应用

Pharmaceutical Development

Role as a Building Block:

3-(Trifluoroacetamido)pyrrolidine hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It is particularly valuable in developing drugs targeting neurological disorders due to its unique chemical properties that enhance bioactivity and stability .

Case Study:

In a study involving the synthesis of a novel oral SARS-CoV-2 main protease inhibitor, the trifluoroacetamido group was crucial for improving the compound's metabolic stability and antiviral activity. The incorporation of this group led to enhanced efficacy in preclinical models, demonstrating its importance in drug design .

Biochemical Research

Enzyme Inhibition Studies:

The compound is utilized extensively in biochemical research to study enzyme mechanisms and protein-ligand interactions. Its trifluoroacetamido group allows for specific interactions with active sites of enzymes, facilitating the exploration of inhibition pathways .

Research Example:

In investigations focused on enzyme inhibition, this compound has been shown to affect the activity of various enzymes, providing insights into their mechanisms and potential therapeutic targets .

Material Science

Advanced Materials Development:

The unique properties of this compound make it suitable for creating advanced materials. It is used in developing polymers with improved thermal stability and mechanical properties, which are essential for applications in drug delivery systems and coatings .

Data Table: Properties of Developed Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Biocompatibility | Suitable for drug delivery |

Analytical Chemistry

Reagent Applications:

In analytical chemistry, this compound serves as a reagent that enhances the detection and quantification of biomolecules in complex samples. Its ability to form stable complexes with various analytes improves the sensitivity of analytical methods .

Example Application:

In chromatographic techniques, this compound has been used to improve separation efficiency and detection limits for various compounds, showcasing its utility in analytical laboratories .

Agrochemical Applications

Development of Agrochemicals:

The compound is also explored in agrochemical research for developing new pesticides and herbicides. Its chemical structure allows for modifications that can enhance the efficacy and stability of agrochemical formulations .

Research Findings:

Studies have indicated that formulations incorporating this compound exhibit improved pest control effectiveness compared to traditional agents, highlighting its potential in sustainable agriculture practices .

作用机制

The mechanism of action of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

相似化合物的比较

Enantiomeric Counterpart: (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride

- CAS No.: 132883-43-3

- Molecular Formula : C₆H₁₀ClF₃N₂O

- Molecular Weight : 218.6 g/mol

- Key Differences :

- The (3S)-(-)-enantiomer has opposite stereochemistry, which can lead to divergent biological activities. For instance, the R-enantiomer may exhibit higher receptor binding efficiency in certain chiral environments, while the S-enantiomer could be pharmacologically inert or toxic .

- Applications : Both enantiomers are used in asymmetric synthesis, but their utility depends on the target’s stereochemical requirements.

3-(Boc-amino)pyrrolidine Hydrochloride

- Key Features :

- Protective Group : The tert-butoxycarbonyl (Boc) group protects the amine during synthesis.

- Stability : Boc is stable under basic conditions but cleaved under acidic conditions, unlike the trifluoroacetamido group, which is more resistant to hydrolysis.

- Applications : Preferred in multi-step syntheses requiring temporary amine protection .

3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride

- Molecular Formula: C₁₁H₁₃ClF₃NO

- Molecular Weight : 267.68 g/mol

- Key Differences: The phenoxy group replaces the trifluoroacetamido moiety, increasing lipophilicity and altering electronic properties. Applications: Suitable for targets requiring hydrophobic interactions, such as central nervous system (CNS) drugs .

3-(2,3-Dichlorophenoxy)pyrrolidine Hydrochloride

- CAS No.: 817187-08-9

- Key Features: Substituents: The dichlorophenoxy group introduces steric bulk and electron-withdrawing effects. Safety: Classified as an irritant, requiring careful handling .

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Stereochemistry | Primary Applications |

|---|---|---|---|---|---|---|

| 3-(Trifluoroacetamido)pyrrolidine HCl | 141043-16-5 | C₆H₁₀ClF₃N₂O | 218.6 | Trifluoroacetamido | (3R)-(+) | Drug synthesis, chiral intermediates |

| (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine HCl | 132883-43-3 | C₆H₁₀ClF₃N₂O | 218.6 | Trifluoroacetamido | (3S)-(-) | Enantioselective studies |

| 3-(Boc-amino)pyrrolidine HCl | Not specified | C₉H₁₈ClN₂O₂ | 230.7 | Boc-protected amine | N/A | Multi-step organic synthesis |

| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl | Not specified | C₁₁H₁₃ClF₃NO | 267.68 | 4-Trifluoromethylphenoxy | N/A | CNS drug candidates |

| 3-(2,3-Dichlorophenoxy)pyrrolidine HCl | 817187-08-9 | C₁₀H₁₁Cl₂NO·HCl | 278.57 | 2,3-Dichlorophenoxy | N/A | Agrochemical research |

生物活性

3-(Trifluoroacetamido)pyrrolidine Hydrochloride, with the molecular formula CHClFNO, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, structural characteristics, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring modified by a trifluoroacetamido group, which enhances its reactivity and solubility. The presence of the hydrochloride form suggests improved handling properties during synthesis. The trifluoroacetamido moiety can act as a bioisostere of the amide group, potentially influencing biological interactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 218.60 g/mol |

| Appearance | White to almost white |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Research indicates that this compound exhibits various biological activities due to its structural features. It has been studied for its potential as:

- Enzyme Inhibitor : The compound may inhibit specific enzymes involved in metabolic pathways.

- Protein Interaction Modulator : It can influence protein interactions, which is crucial for understanding cellular processes.

Case Studies

- Antiviral Activity : A study evaluated the antiviral properties of compounds structurally similar to this compound against SARS-CoV-2. The results indicated that modifications in the trifluoroacetamido group could enhance binding affinity and efficacy against viral proteases .

- Neuropharmacological Research : In biochemical studies, this compound was utilized to explore its effects on neurotransmitter systems, potentially leading to the development of drugs targeting neurological disorders .

Table 2: Summary of Biological Studies

Synthesis Methods

The synthesis of this compound can be achieved through various methods, emphasizing its versatility in chemical reactions. Common synthetic routes include:

- Direct Acylation : Using trifluoroacetic anhydride with pyrrolidine under controlled conditions.

- Nucleophilic Substitution : Reacting pyrrolidine derivatives with trifluoroacetamido reagents.

Table 3: Synthetic Routes Overview

| Method | Description |

|---|---|

| Direct Acylation | Trifluoroacetic anhydride reacts with pyrrolidine |

| Nucleophilic Substitution | Pyrrolidine derivatives react with trifluoroacetamido reagents |

Applications

This compound finds applications across various fields:

- Pharmaceutical Development : Used as an intermediate in synthesizing drugs targeting neurological disorders.

- Biochemical Research : Assists in studying protein interactions and enzyme activities.

- Analytical Chemistry : Serves as a reagent for enhancing biomolecule detection.

- Material Science : Contributes to developing specialized polymers for drug delivery systems.

常见问题

Q. What are the optimal synthetic routes for 3-(Trifluoroacetamido)pyrrolidine Hydrochloride?

Methodological Answer: The synthesis typically involves reacting 2,5-diformylpyrrolidine with 4-trifluoromethylphenol under alkaline conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:

- Base selection : Sodium hydroxide or potassium carbonate facilitates nucleophilic substitution.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.

- Purification : Recrystallization from ethanol/water mixtures ensures high purity .

For stereochemical control, asymmetric synthesis using chiral catalysts (e.g., L-proline derivatives) is recommended to isolate the desired (3R)-enantiomer .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer: A combination of analytical techniques is essential:

- NMR spectroscopy : - and -NMR confirm the trifluoroacetamido group’s presence (e.g., CF signal at ~115 ppm in -NMR) and pyrrolidine ring conformation .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 267.6) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

Methodological Answer: Stereochemical variations (e.g., undesired (3S)-enantiomer formation) arise from incomplete chiral induction. To address this:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases to separate enantiomers .

- Circular dichroism (CD) : Correlates optical activity with configuration, distinguishing (3R) from (3S) forms .

- Kinetic resolution : Optimize reaction time and temperature to favor the desired enantiomer via asymmetric catalysis .

Q. What biological targets and mechanisms are associated with this compound?

Methodological Answer: Preliminary studies suggest interactions with:

- Neurotransmitter receptors : Competitive binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) reveal potential modulation of mood/cognition pathways .

- Parasitic enzymes : In Trypanosoma models, the compound inhibits trypanothione reductase (IC ~5 µM), disrupting redox balance .

Mechanistic insights require knockout studies (CRISPR/Cas9) to validate target dependency and metabolomic profiling to track downstream effects .

Q. How can conflicting solubility data across studies be reconciled?

Methodological Answer: Discrepancies often stem from polymorphic forms or pH-dependent solubility. To standardize reporting:

- pH-solubility profiling : Measure solubility in buffers (pH 1–10) using shake-flask methods .

- Polymorph screening : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify crystalline variants .

- Co-solvent systems : Evaluate solubility in DMSO/water mixtures (e.g., 10% DMSO) for biological assays .

Q. What computational strategies predict the compound’s pharmacological activity?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to serotonin receptors (e.g., 5-HT with docking scores ≤-8.0 kcal/mol) .

- QSAR models : Train on pyrrolidine derivatives’ bioactivity data to forecast ADMET properties (e.g., logP ~1.5, CNS permeability) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。